trans-1-Benzoyl-4-hydroxy-L-Proline
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Overview
Description
Trans-4-hydroxy-L-proline (t4Hyp) is a value-added amino acid that has been widely used in the fields of medicine, food, and cosmetics . It is a major amino acid in collagen proteins, which are the major extracellular components of connective tissues, such as skin, tendon, cartilage, blood vessels, and bone . It is also a versatile reagent for the synthesis of neuroexcitatory kainoids and antifungal echinocandins .
Synthesis Analysis
The synthesis of t4Hyp has been performed using a multivariate modular metabolic engineering approach to remove the bottleneck in the synthesis pathway . This involves two modules: a α-ketoglutarate (α-KG) synthesis module (K module) and L-proline synthesis with hydroxylation module (H module) . Optimization of gene overexpression, promotor, copy number, and the fusion system was performed to improve the contribution to proline synthesis with hydroxylation .Chemical Reactions Analysis
The glycyl radical enzyme (GRE) superfamily, which includes trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), catalyzes the dehydration of Hyp to (S)-Δ1-pyrroline-5-carboxylic acid (P5C) . This reaction is part of a variety of anaerobic microbial metabolic pathways .Mechanism of Action
Safety and Hazards
According to the safety data sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling trans-1-Benzoyl-4-hydroxy-L-Proline . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Future Directions
There has been a growing demand for microbial production of trans-4-hydroxy-L-Proline (t4Hyp), which is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics . Future research may focus on further optimizing the synthesis pathway of t4Hyp and exploring new strategies and tools for its production .
Properties
IUPAC Name |
(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-9-6-10(12(16)17)13(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H,16,17)/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPKSKTKJEACX-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563618 |
Source
|
Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31560-19-7, 129512-75-0 |
Source
|
Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31560-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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